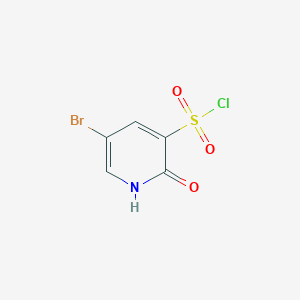

5-bromo-2-oxo-1H-pyridine-3-sulfonyl chloride

Description

5-Bromo-2-oxo-1H-pyridine-3-sulfonyl chloride is a heterocyclic compound featuring a pyridine core substituted with a bromine atom at position 5, a ketone group at position 2, and a sulfonyl chloride group at position 2. This trifunctional structure makes it a versatile intermediate in organic synthesis and pharmaceutical development. The sulfonyl chloride group provides high reactivity for nucleophilic substitution, while the bromine atom offers opportunities for cross-coupling reactions. The ketone moiety further enhances its utility in forming hydrogen bonds or participating in condensation reactions.

Properties

Molecular Formula |

C5H3BrClNO3S |

|---|---|

Molecular Weight |

272.50 g/mol |

IUPAC Name |

5-bromo-2-oxo-1H-pyridine-3-sulfonyl chloride |

InChI |

InChI=1S/C5H3BrClNO3S/c6-3-1-4(12(7,10)11)5(9)8-2-3/h1-2H,(H,8,9) |

InChI Key |

MISITZWHLUXORP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)NC=C1Br)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-oxo-1H-pyridine-3-sulfonyl chloride typically involves the chlorination of 5-bromo-2-oxo-1H-pyridine-3-sulfonic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of 5-bromo-2-oxo-1H-pyridine-3-sulfonyl chloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-oxo-1H-pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.

Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the nature of the nucleophile or the oxidizing/reducing agent used. For example, reaction with amines can yield sulfonamide derivatives, while reaction with alcohols can produce sulfonate esters .

Scientific Research Applications

5-Bromo-2-oxo-1H-pyridine-3-sulfonyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the modification of biomolecules for studying biological processes.

Medicine: It is involved in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-bromo-2-oxo-1H-pyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical synthesis processes to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

Substituent Variations (Position 5)

Variations in the substituent at position 5 significantly alter electronic and steric properties:

| Compound Name | Structural Features | Key Differences | References |

|---|---|---|---|

| 5-Chloro-2-oxo-1H-pyridine-3-sulfonyl chloride | Chlorine at position 5 | Higher electronegativity reduces electron density at the pyridine ring, affecting electrophilic substitution rates. | |

| 5-Fluoro-2-oxo-1H-pyridine-3-sulfonyl chloride | Fluorine at position 5 | Smaller atomic size and stronger electronegativity enhance stability but reduce reactivity in coupling reactions. | |

| 5-Methyl-2-oxo-1H-pyridine-3-sulfonyl chloride | Methyl group at position 5 | Increased steric hindrance slows sulfonylation reactions; methyl’s electron-donating effect alters ring electronics. |

Key Insight : Bromine’s intermediate electronegativity and atomic size balance reactivity and stability, making it preferable for applications requiring controlled substitution.

Functional Group Variations

Modifications to the sulfonyl chloride group or adjacent functional groups:

| Compound Name | Structural Features | Key Differences | References |

|---|---|---|---|

| 5-Bromo-2-oxo-1H-pyridine-3-sulfonamide | Sulfonamide instead of sulfonyl chloride | Reduced electrophilicity; used in drug candidates for hydrogen bonding with biological targets. | |

| 5-Bromo-2-oxo-1H-pyridine-3-carboxylic acid | Carboxylic acid at position 3 | Acidic properties enable salt formation; unsuitable for nucleophilic substitution reactions. |

Key Insight : Sulfonyl chloride’s reactivity is critical for synthesizing active pharmaceutical ingredients (APIs) via sulfonamide or sulfonate linkages.

Ring System Analogs

Comparisons with structurally related heterocycles:

| Compound Name | Structural Features | Key Differences | References |

|---|---|---|---|

| 5-Bromo-2H-1,3-benzodioxole-4-sulfonyl chloride | Benzodioxole ring system | Enhanced aromatic stabilization reduces ring strain but limits derivatization flexibility. | |

| 5-Bromo-1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | Cyclopropyl substituent | Increased steric bulk alters pharmacokinetics; cyclopropyl enhances metabolic stability. |

Key Insight : The pyridine ring’s nitrogen atom provides a unique electronic profile compared to benzodioxole or cyclopropane-fused systems, influencing solubility and receptor binding.

Positional Isomers

Variations in substituent positions on the pyridine ring:

| Compound Name | Structural Features | Key Differences | References |

|---|---|---|---|

| 2-Chloro-5-methoxypyridine-3-sulfonyl chloride | Methoxy at position 5, chlorine at 2 | Altered electronic effects due to methoxy’s electron-donating nature; reduced electrophilicity at position 3. | |

| 5-Bromo-2-methoxypyridine-3-sulfonyl chloride | Methoxy at position 2 | Methoxy group sterically shields position 2, directing reactivity to position 3. |

Key Insight : The original compound’s substituent arrangement optimizes reactivity at position 3 for sulfonylation reactions.

Biological Activity

5-Bromo-2-oxo-1H-pyridine-3-sulfonyl chloride is a sulfonyl chloride derivative of pyridine that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is primarily investigated for its interactions with various biological targets, including enzymes and receptors, which may lead to therapeutic applications, particularly in cancer treatment.

The biological activity of 5-bromo-2-oxo-1H-pyridine-3-sulfonyl chloride is largely attributed to its ability to inhibit specific signaling pathways by targeting protein kinases. This inhibition can suppress cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Biological Activities

Research indicates that compounds similar to 5-bromo-2-oxo-1H-pyridine-3-sulfonyl chloride exhibit a range of biological activities:

-

Antimicrobial Activity :

- Several pyridine derivatives have shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) often ranging from 2.18 to 12.5 μg/mL .

- The sulfonyl group enhances the interaction with bacterial enzymes, leading to increased efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

-

Anticancer Properties :

- In vitro studies have demonstrated that related compounds can inhibit the proliferation of various cancer cell lines, including those derived from pancreatic and cervical carcinomas. At concentrations around , these compounds can inhibit cell growth by more than 50% in tumor cells while showing lower effects on normal cells .

- The mechanism involves the induction of apoptosis and inhibition of critical survival pathways in cancer cells.

- Enzyme Inhibition :

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of several pyridine derivatives, including 5-bromo-2-oxo-1H-pyridine-3-sulfonyl chloride. The results indicated that these compounds exhibited potent activity against Candida albicans and various bacterial strains, with MIC values significantly lower than standard antibiotics like amoxicillin .

Case Study 2: Anticancer Activity

In another investigation, the antiproliferative effects of sulfonyl derivatives were assessed on human tumor cell lines. The study found that at a concentration of , the compounds inhibited growth in cancer cells by over 50%, while normal fibroblasts showed less than 40% inhibition. This selectivity underscores the potential for therapeutic applications in oncology .

Data Tables

| Biological Activity | Target Organisms/Cells | MIC (μg/mL) | Effect on Normal Cells |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 6.25 - 12.5 | Low effect (<40% growth inhibition) |

| Antimicrobial | Escherichia coli | 6.25 - 12.5 | Low effect (<40% growth inhibition) |

| Anticancer | Pancreatic carcinoma (MiaPaCa 2) | <40% growth inhibition | |

| Anticancer | Cervical carcinoma (HeLa) | <40% growth inhibition |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 5-bromo-2-oxo-1H-pyridine-3-sulfonyl chloride, and how can its purity be validated?

- Synthesis : The compound is typically synthesized via sulfonation of a pyridine precursor. For brominated pyridines, bromine substituents are introduced early to direct regioselectivity. Sulfonyl chloride formation may involve chlorosulfonic acid or thionyl chloride under anhydrous conditions. For analogous structures, bromo-sulfonyl pyridines are synthesized via nucleophilic substitution or Friedel-Crafts-like reactions .

- Purity Validation : Use HPLC (≥95% purity threshold) with UV detection at 254 nm. Confirm structural integrity via H/C NMR (e.g., sulfonyl chloride protons at δ 3.5–4.0 ppm; pyridone carbonyl at δ 165–170 ppm) and mass spectrometry (expected molecular ion [M+H] at m/z 296.5) .

Q. How should researchers assess the stability of this compound under different storage conditions?

- Stability Tests : Store samples in anhydrous, inert environments (argon atmosphere, −20°C). Monitor decomposition via TLC or HPLC over 30 days. Hydrolysis of the sulfonyl chloride group to sulfonic acid is a primary degradation pathway; avoid moisture and basic conditions. Stability data for related sulfonyl chlorides suggest a half-life of >6 months when stored properly .

Advanced Research Questions

Q. What strategies can mitigate steric hindrance during nucleophilic substitutions involving the sulfonyl chloride group?

- Methodological Approach : Use bulky amines (e.g., N-methylmorpholine) to enhance reactivity in SN2 reactions. For sterically hindered pyridines, microwave-assisted synthesis (100–120°C, 30 min) improves yields. Kinetic studies on analogous bromo-sulfonyl compounds show that electron-withdrawing groups (e.g., oxo at C2) accelerate substitution rates .

Q. How can contradictory reactivity data in cross-coupling reactions be resolved?

- Case Study : If Suzuki-Miyaura coupling yields inconsistent results, evaluate the electronic effects of the sulfonyl chloride group. DFT calculations for similar pyridines indicate that the electron-deficient sulfonyl group may deactivate the bromo substituent. Optimize using Pd(OAc)/XPhos (2 mol%) and KPO in dioxane (80°C, 12 h) .

Q. What analytical techniques are recommended for tracking decomposition byproducts during reactions?

- Advanced Analytics : Employ LC-MS with electrospray ionization (ESI) to detect sulfonic acid derivatives (e.g., m/z 259.3 for hydrolyzed products). For real-time monitoring, in situ IR spectroscopy can identify carbonyl (C=O) and S=O stretching frequencies (1650–1750 cm) .

Application-Focused Questions

Q. How can this compound be utilized in synthesizing bioactive heterocycles?

- Example Protocol : React with 2-aminopyridine derivatives to form sulfonamide-linked heterocycles. A published method for analogous bromo-pyridines uses DMF as solvent, EtN as base (2 eq), and 12 h at 60°C. Yields >70% are achievable for intermediates in antiviral drug development .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

- Precautions : Use PPE (gloves, goggles, fume hood) due to lachrymatory and corrosive hazards. Store in amber vials with desiccants (WGK 3 classification indicates severe water hazard). Neutralize spills with sodium bicarbonate .

Troubleshooting Data Contradictions

Q. Why might NMR spectra show unexpected splitting patterns?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.